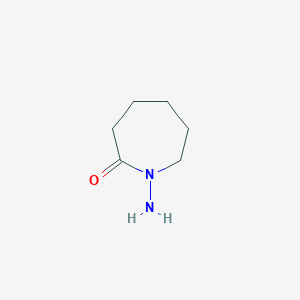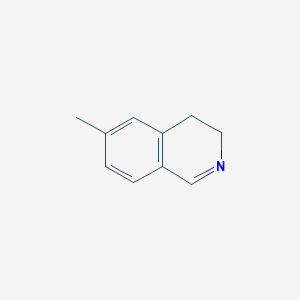
3-(1,3,4-Thiadiazol-2-yl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,3,4-Thiadiazol-2-yl)propan-1-amine: is a chemical compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the thiadiazole ring imparts unique chemical properties to the compound, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1,3,4-thiadiazol-2-yl)propan-1-amine typically involves the cyclization of thiosemicarbazide with appropriate aldehydes or ketones. One common method includes the reaction of thiosemicarbazide with 3-bromopropan-1-amine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol under reflux conditions to yield the desired product .
Industrial Production Methods: Industrial production of 1,3,4-thiadiazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-(1,3,4-Thiadiazol-2-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amine group in the compound can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed:
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the reduced amine derivatives.
Substitution: Formation of substituted thiadiazole derivatives.
Scientific Research Applications
Chemistry: 3-(1,3,4-Thiadiazol-2-yl)propan-1-amine is used as a building block in the synthesis of various heterocyclic compounds. It serves as an intermediate in the preparation of more complex molecules with potential pharmaceutical applications .
Biology: The compound has shown promising antimicrobial and antifungal activities. It is used in the development of new antimicrobial agents to combat resistant strains of bacteria and fungi .
Medicine: In medicinal chemistry, 1,3,4-thiadiazole derivatives are explored for their anticancer, anti-inflammatory, and antiviral properties. The compound is studied for its potential to inhibit specific enzymes and pathways involved in disease progression .
Industry: The compound finds applications in the development of agrochemicals and dyes. It is used as a precursor in the synthesis of herbicides and pesticides .
Mechanism of Action
The mechanism of action of 3-(1,3,4-thiadiazol-2-yl)propan-1-amine involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. For example, it may inhibit microbial enzymes, leading to the disruption of essential metabolic pathways in bacteria and fungi . In cancer research, the compound is studied for its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
- 1,3,4-Thiadiazole-2-amine
- 5-Phenyl-1,3,4-thiadiazol-2-amine
- 2-Amino-1,3,4-thiadiazole
Comparison: 3-(1,3,4-Thiadiazol-2-yl)propan-1-amine is unique due to the presence of the propan-1-amine group, which imparts distinct chemical properties and reactivity. Compared to other thiadiazole derivatives, this compound exhibits enhanced solubility and stability, making it a valuable intermediate in synthetic chemistry .
Properties
Molecular Formula |
C5H9N3S |
|---|---|
Molecular Weight |
143.21 g/mol |
IUPAC Name |
3-(1,3,4-thiadiazol-2-yl)propan-1-amine |
InChI |
InChI=1S/C5H9N3S/c6-3-1-2-5-8-7-4-9-5/h4H,1-3,6H2 |
InChI Key |
SHJZOCMQNQHQGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=NN=C(S1)CCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(2-Methoxyethoxy)methyl]azetidine](/img/structure/B11923593.png)

![1H-Pyrazolo[4,3-c]pyridine-6-carbaldehyde](/img/structure/B11923608.png)



![5-Methylimidazo[1,2-a]pyridin-2(3H)-one](/img/structure/B11923632.png)



![Cyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B11923654.png)

![7-Ethynylpyrazolo[1,5-a]pyridine](/img/structure/B11923665.png)
